6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine
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Overview
Description
6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyrimidine derivatives are widely recognized for their structural diversity and biological activities, making them valuable in therapeutic disciplines .
Preparation Methods
The synthesis of 6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine typically involves multiple steps. One common method includes the reaction of pyrimidine-2,4-diamine with copper(I) chloride to form 6-chloro-pyrimidine-2,4-diamine. This intermediate is then reacted with peracetic acid to yield 6-chloro-pyrimidine-2,4-diamine-3-oxide . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Scientific Research Applications
6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-chloro-N~4~-(3,5-dimethylphenyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:
6-chloro-2,4-diaminopyrimidine: A similar compound with different substituents, used in various chemical reactions.
2,6-diamino-4-chloropyrimidine 1-oxide: Another pyrimidine derivative with distinct properties and applications.
These compounds share structural similarities but differ in their specific substituents and resulting biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-chloro-4-N-(3,5-dimethylphenyl)pyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c1-7-3-8(2)5-9(4-7)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWMAIOSFRYTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=CC(=NC(=N2)N)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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